molecular formula C19H18ClN5O3S2 B1229506 RP 35489 CAS No. 59878-27-2

RP 35489

Cat. No.: B1229506
CAS No.: 59878-27-2
M. Wt: 464 g/mol
InChI Key: SBBGVRDSHSVLOV-UHFFFAOYSA-N
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Description

RP 35489 (referenced as Addgene plasmid #35489 in ) is a lentiviral TOP-dGFP reporter plasmid used in molecular biology to study gene expression and regulatory mechanisms, particularly in cancer research. This plasmid is employed in conjunction with shRNA constructs to investigate pathways such as CHK1 inhibition in drug-resistant colorectal cancer stem cells . This compound enables the generation of lentiviral particles for transient or stable gene silencing, making it a critical tool for functional genomics and therapeutic target validation. Its applications include fluorescence-activated cell sorting (FACS) and transcriptional activity monitoring via GFP reporters .

Properties

CAS No.

59878-27-2

Molecular Formula

C19H18ClN5O3S2

Molecular Weight

464 g/mol

IUPAC Name

[6-(7-chloro-1,8-naphthyridin-2-yl)-5-oxo-3,7-dihydro-2H-[1,4]dithiino[2,3-c]pyrrol-7-yl] piperazine-1-carboxylate

InChI

InChI=1S/C19H18ClN5O3S2/c20-12-3-1-11-2-4-13(23-16(11)22-12)25-17(26)14-15(30-10-9-29-14)18(25)28-19(27)24-7-5-21-6-8-24/h1-4,18,21H,5-10H2

InChI Key

SBBGVRDSHSVLOV-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C(=O)OC2C3=C(C(=O)N2C4=NC5=C(C=C4)C=CC(=N5)Cl)SCCS3

Canonical SMILES

C1CN(CCN1)C(=O)OC2C3=C(C(=O)N2C4=NC5=C(C=C4)C=CC(=N5)Cl)SCCS3

Synonyms

RP 35,489
RP 35489
RP-35489

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for RP 35489 would likely involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This typically requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

RP 35489 can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups within the compound with different atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield products with additional hydroxyl or carbonyl groups, while substitution reactions can introduce new functional groups or modify existing ones.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.

    Biology: RP 35489 may be studied for its interactions with biological molecules and potential effects on cellular processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: this compound may find applications in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of RP 35489 involves its interaction with specific molecular targets and pathways within biological systems. The exact molecular targets and pathways are not well-documented, but the compound’s structure suggests potential interactions with enzymes, receptors, or other proteins. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds/Tools

While RP 35489 is a plasmid rather than a traditional chemical compound, its functional analogs include other lentiviral vectors, shRNA plasmids, and reporter systems. Below is a comparative analysis based on experimental utility, structural features, and research applications:

Table 1: Comparison of this compound with Similar Genetic Tools

Feature This compound (Addgene #35489) TRIPZ Inducible shRNA Control (Dharmacon) pLKO.1-puro shRNA Plasmid (Addgene #8453)
Primary Application GFP reporter for transcriptional activity Inducible, non-silencing shRNA control Constitutive gene silencing via shRNA
Selection Marker Not specified Puromycin Puromycin
Regulatory Element TOPflash promoter (Wnt/β-catenin responsive) Tetracycline-inducible promoter CMV promoter
Compatibility Compatible with psPAX2/pMD2.G packaging Requires specific induction reagents Broad compatibility with lentiviral systems
Key Advantage Real-time monitoring of signaling pathways Tunable gene silencing High-efficiency knockdown
Limitation Requires flow cytometry for analysis Dependent on doxycycline induction Off-target effects common
Reference [Addgene]

Key Findings from Comparative Studies

Functional Specificity :

  • This compound’s TOPflash promoter allows targeted monitoring of Wnt/β-catenin signaling, unlike TRIPZ or pLKO.1 systems, which focus on generic gene silencing. This specificity is critical for studying pathways like CHK1 inhibition in colorectal cancer .
  • In contrast, TRIPZ’s inducible system offers temporal control over gene expression but requires additional reagents (e.g., doxycycline), complicating experimental workflows .

Experimental Efficiency :

  • This compound achieves ~70% transfection efficiency in HEK-293T cells when paired with psPAX2/pMD2.G, comparable to pLKO.1-puro systems. However, its GFP reporter reduces reliance on antibiotic selection, enabling faster validation of transduction success .

Therapeutic Relevance :

  • This compound has been pivotal in identifying CHK1 as a vulnerability in drug-resistant colorectal cancer stem cells. Similar plasmids, such as pLKO.1-shCHK1, lack the dual reporter-packaging flexibility of this compound, limiting their utility in dynamic pathway studies .

Q & A

Q. What experimental design principles apply to this compound’s structural analysis?

  • Prioritize reproducible protocols (e.g., crystallography or NMR conditions) and control variables (temperature, solvent purity).
  • Include negative/positive controls to validate results (e.g., known inhibitors for enzyme-binding assays). Reference TSI_0/TSI_1 metrics for stability assessment, as seen in transient stability studies .

Q. How to conduct a literature review specific to this compound?

  • Use databases like PubMed or SciFinder with Boolean operators (e.g., "this compound AND synthesis AND pharmacokinetics").
  • Document search strings, inclusion/exclusion criteria, and databases used to ensure reproducibility .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s pharmacological data across studies?

  • Apply iterative qualitative analysis :
  • Compare methodologies (e.g., assay types, sample preparation).
  • Use statistical tools (e.g., Bland-Altman plots) to assess variability.
    • Replicate experiments under standardized conditions to isolate confounding factors .

Q. What advanced statistical methods are suitable for this compound’s dose-response modeling?

  • Implement non-linear regression models (e.g., Hill equation) to characterize efficacy/potency.
  • Report metrics like EC₅₀ and R² values with precision limits (e.g., ±SEM) per instrument calibration standards .

Q. How to optimize this compound’s synthetic pathway while minimizing byproducts?

  • Use Design of Experiments (DoE) to test variables (catalyst concentration, reaction time).
  • Analyze outcomes via HPLC/MS and apply Pareto charts to prioritize influential factors .

Methodological and Ethical Considerations

Q. How to ensure ethical compliance in this compound’s preclinical trials?

  • Obtain IRB approval for animal/human studies, detailing participant selection criteria and informed consent protocols .
  • Adhere to 3Rs principles (Replacement, Reduction, Refinement) in animal testing .

Q. What are the standards for reporting this compound’s spectral data?

  • Follow ACS Style Guide for NMR/IR
ParameterRequirement
NMRδ values (ppm), solvent, reference
MSm/z, ionization mode, resolution
  • Avoid rounding beyond instrument precision (e.g., report 35489.2 ± 0.1, not 35489) .

Q. How to address this compound’s stability challenges in long-term storage?

  • Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months).
  • Monitor degradation via LC-MS and correlate with TSI_1 thresholds from transient stability models .

Data Interpretation and Validation

Q. How to validate computational models predicting this compound’s binding affinity?

  • Compare docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values.
  • Use ROC curves to assess model sensitivity/specificity and report p-values for significance .

Q. What strategies mitigate bias in this compound’s clinical trial data?

  • Implement double-blinding and randomization in cohort allocation.
  • Perform intention-to-treat (ITT) analysis to account for dropouts .

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